2,3-Bis(n-octylthio)-1,4-naphthalenedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

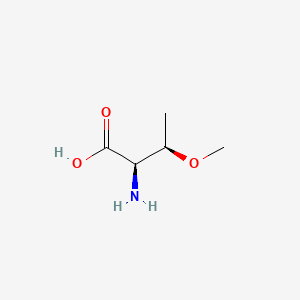

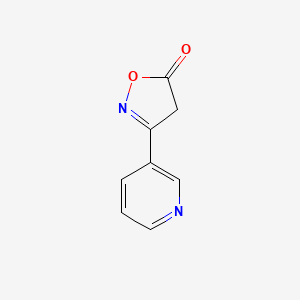

2,3-Bis(n-octylthio)-1,4-naphthalenedione is a chemical compound with the molecular formula C26H38O2S2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalenedione core substituted with octylthio groups at the 2 and 3 positions . The molecular formula is C26H38O2S2 and the molecular weight is 446.71 .Applications De Recherche Scientifique

Plastic Scintillators and Luminescent Dyes

Research on plastic scintillators based on polymethyl methacrylate has explored various luminescent dyes, including the application of 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives. These compounds serve as luminescent activators or wavelength shifters in scintillators, enhancing their efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, including this compound derivatives, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, exhibiting broad therapeutic potentials. Some derivatives have entered clinical trials as anticancer agents, while others are being explored as antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and for diagnostic and imaging applications in biological processes (Gong et al., 2016).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic compounds, including those derived from this compound, has been highlighted as an important area in asymmetric organic synthesis. These processes utilize chiral catalysts to achieve high enantioselectivity and yield, marking significant advancements in the synthesis of chiral compounds (Pellissier, 2011).

Antioxidant Capacity and Radical Scavenging

Studies on the antioxidant capacity of compounds have included the examination of this compound derivatives. These compounds have been evaluated for their ability to scavenge radicals and protect against oxidative stress, contributing valuable insights into their potential therapeutic applications (Ilyasov et al., 2020).

Safety and Hazards

The safety data sheet for 2,3-Bis(n-octylthio)-1,4-naphthalenedione can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propriétés

IUPAC Name |

2,3-bis(octylsulfanyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKODPLUMGYRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662996 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103049-97-4 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/new.no-structure.jpg)

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)